Oseltamivir-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oseltamivir-acetate, commonly known by its trade name Tamiflu, is an antiviral medication used to treat and prevent influenza A and influenza B, the viruses that cause the flu. It is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading within the body .
Scientific Research Applications
Oseltamivir-acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of neuraminidase inhibitors.
Biology: Studied for its effects on viral replication and its potential use in treating other viral infections.
Industry: Used in the development of new antiviral drugs and in the study of drug resistance mechanisms.
Mechanism of Action
Target of Action
Oseltamivir, also known as Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate, primarily targets the neuraminidase enzymes of influenza viruses A and B . These enzymes are glycoproteins found on the surface of the virus .
Mode of Action
Oseltamivir is a reversible competitive inhibitor of influenza neuraminidase . It exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme, which prevents budding from the host cell, viral replication, and infectivity .
Biochemical Pathways
The inhibition of neuraminidase by oseltamivir disrupts the release of progeny influenza virus from infected host cells, thereby halting the spread of infection within the respiratory tract .
Pharmacokinetics
Oseltamivir is administered as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . The absolute bioavailability of oseltamivir carboxylate is 80% after oral administration of oseltamivir . Thus, oseltamivir is mainly converted into active metabolites and then excreted by the kidneys . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose proportional after repeated doses of up to 500 mg twice daily .
Result of Action
The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Early antiviral treatment can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications (including pneumonia and respiratory failure) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oseltamivir. For instance, the active metabolite of oseltamivir, oseltamivir carboxylate (OC), is poorly degraded in sewage treatment plants and surface water and has been detected in aquatic environments . This could potentially expose natural influenza reservoirs, such as wild ducks, to the substance, inducing resistance .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Oseltamivir acetate is a prodrug that is rapidly metabolized by hepatic carboxylesterase 1 (CES1) into its active metabolite, oseltamivir carboxylate . This active metabolite is a potent and selective inhibitor of influenza virus neuraminidase enzymes, which are essential for viral replication . The interaction between oseltamivir carboxylate and the neuraminidase enzyme is crucial in preventing the release of new virus particles from host cells .
Cellular Effects
Oseltamivir acetate, through its active metabolite, can reduce the severity and duration of influenza symptoms . It has been shown to have a significant impact on virological parameters, reducing viral shedding and the duration of fever and illness symptoms . Its efficacy can be lower against certain types of influenza viruses .
Molecular Mechanism
The molecular mechanism of action of oseltamivir acetate involves the inhibition of the viral neuraminidase enzyme . This enzyme is found on the surface of the influenza virus and is crucial for the release of new virus particles from infected cells . By inhibiting this enzyme, oseltamivir acetate prevents the virus from spreading within the body .
Temporal Effects in Laboratory Settings
In laboratory settings, oseltamivir acetate has been shown to reduce the time to first alleviation of symptoms by 16.8 hours . Its effectiveness decreases significantly after 48 hours of the onset of influenza symptoms . Therefore, the timing of administration is crucial for the effectiveness of oseltamivir acetate .
Dosage Effects in Animal Models
In animal models, the effects of oseltamivir acetate vary with different dosages . For instance, in ferrets infected with influenza A viruses, oseltamivir acetate had a significant impact on virological parameters at a dose of 5.08 mg/kg . Its efficacy was lower against viruses with higher IC50 values .
Metabolic Pathways
Oseltamivir acetate is metabolized by hepatic carboxylesterase 1 (CES1) into its active metabolite, oseltamivir carboxylate . This conversion is crucial for the antiviral activity of oseltamivir acetate .
Transport and Distribution
Oseltamivir acetate is readily absorbed from the gastrointestinal tract after oral administration . It is then extensively converted into oseltamivir carboxylate, which has high bioavailability and can penetrate sites of infection at concentrations sufficient to inhibit viral replication .
Subcellular Localization
Given that oseltamivir acetate is a prodrug that is metabolized into its active form in the liver, it is likely that it is localized in the liver cells before being distributed to the rest of the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oseltamivir-acetate typically begins with shikimic acid, a naturally occurring compound found in plants like the Chinese star anise. The process involves multiple steps, including protection, oxidation, reduction, and cyclization reactions. One common method involves the use of (1S, 5R, 6S)-5-(pentane-3-oxyl)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester as a starting material. This compound undergoes aziridine formation through epoxy ring opening, sulfonylation, and cyclization, followed by acetylation and aziridine ring opening to yield oseltamivir .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic methods to enhance yield and reduce environmental impact. These methods include the use of enzymes to catalyze specific steps in the synthesis, such as the asymmetric synthesis of amino acid components and the fermentative production of structurally complex intermediates .
Chemical Reactions Analysis
Types of Reactions
Oseltamivir-acetate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as the substitution of hydroxyl groups with amino groups.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Protecting groups: Such as tert-butyl and p-methoxybenzyl groups to protect functional groups during reactions.
Major Products Formed
The major product formed from these reactions is this compound itself, which is then converted to its active form, oseltamivir carboxylate, in the body .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir-acetate is part of a class of antiviral drugs known as neuraminidase inhibitors. Other compounds in this class include:
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Laninamivir: A long-acting neuraminidase inhibitor used in some countries for influenza treatment
Uniqueness
This compound is unique among neuraminidase inhibitors due to its oral bioavailability, making it convenient for outpatient treatment. Unlike zanamivir, which is inhaled, or peramivir, which is administered intravenously, this compound can be taken as a pill or liquid, making it more accessible for patients .
Properties
IUPAC Name |
ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-6-14(7-2)25-16-10-13(18(23)24-8-3)9-15(19-11(4)21)17(16)20-12(5)22/h10,14-17H,6-9H2,1-5H3,(H,19,21)(H,20,22)/t15-,16+,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWASCEKXRLUKKH-GVDBMIGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.